molecular formula C5H7FN2O B6357208 (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1628350-49-1

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B6357208
CAS No.: 1628350-49-1
M. Wt: 130.12 g/mol
InChI Key: OOBSTDKPCIAXSW-UHFFFAOYSA-N
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Description

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C5H7FN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-1-methylpyrazole with formaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major products include 4-fluoro-1-methyl-1H-pyrazole-3-carboxaldehyde and 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: The major products include 4-fluoro-1-methyl-1H-pyrazole-3-ylmethanol and 4-fluoro-1-methyl-1H-pyrazole-3-ylamine.

    Substitution: The major products depend on the substituent introduced, such as 4-chloro-1-methyl-1H-pyrazol-3-ylmethanol or 4-iodo-1-methyl-1H-pyrazol-3-ylmethanol.

Scientific Research Applications

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine: This compound shares the pyrazole core with (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol but has a pyridine ring attached, which may confer different biological activities.

    4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol: This compound also contains a fluorinated pyrazole ring but has a phenol group, which can influence its chemical reactivity and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which can affect its chemical reactivity and biological activity. The presence of the fluorine atom and the hydroxyl group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-fluoro-1-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBSTDKPCIAXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50 mL round-bottomed flask containing 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (344 mg, 1.7 mmol) in THF (17 mL), was added triethylamine (0.23 mL, 1.7 mmol) and the reaction mixture was cooled to 0° Celsius. Isobutylchloroformate (216 μL, 1.7 mmol) was added and the reaction mixture was stirred at 0° Celsius for 30 minutes. The solids were removed by filtration, the filtrate was collected, transferred to a 25 mL round bottomed flask and sodium borohydride (95 mg, 2.5 mmol) and the reaction mixture was stirred at RT for 10 min. The reaction mixture was concentrated to dryness and purified by FCC without additional work up to provide the title compound (120 mg, 55% yield) as a yellow oil. The compound showed very low UV activity and did not ionize by MS.
Quantity
344 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Quantity
216 μL
Type
reactant
Reaction Step Three
Quantity
95 mg
Type
reactant
Reaction Step Four
Yield
55%

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